Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride
Description
IUPAC Naming and CAS Registration
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete IUPAC name being methyl 4-amino-3-(2-methoxyethoxy)benzoate for the free base form. The hydrochloride salt maintains the same core name with the addition of "hydrochloride" to indicate the presence of the chloride counterion. This naming convention reflects the compound's primary structural features: a methyl ester group attached to a benzoic acid derivative, an amino substituent at the 4-position, and a 2-methoxyethoxy group at the 3-position of the benzene ring.
The Chemical Abstracts Service has assigned distinct registration numbers for each form of the compound, establishing clear identification protocols for research and commercial applications. The free base carries CAS number 1001346-00-4, while the hydrochloride salt is registered under CAS number 2060031-54-9. These separate registrations acknowledge the significant differences in physical and chemical properties between the two forms, particularly regarding solubility, stability, and biological activity profiles.
Additional catalog numbers have been assigned by various chemical suppliers, including MDL number MFCD12168756 for the free base and MFCD30497636 for the hydrochloride salt. These multiple identification systems ensure precise communication within the scientific community and facilitate accurate ordering and handling of the compound in research and industrial settings.
Molecular Formula and Weight
The molecular composition of methyl 4-amino-3-(2-methoxyethoxy)benzoate demonstrates the systematic addition of functional groups to a basic benzoate structure. The free base exhibits the molecular formula C₁₁H₁₅NO₄, corresponding to a molecular weight of 225.24 g/mol. This composition reflects eleven carbon atoms forming the aromatic ring and aliphatic chains, fifteen hydrogen atoms distributed across the various substituents, one nitrogen atom in the amino group, and four oxygen atoms present in the ester and ether functionalities.
The hydrochloride salt form shows an augmented molecular formula of C₁₁H₁₆ClNO₄, with a corresponding molecular weight increase to 261.702 g/mol. The addition of hydrogen chloride results in the incorporation of one additional hydrogen atom and one chlorine atom, representing a mass increase of 36.462 g/mol. This transformation significantly affects the compound's physicochemical properties while preserving the core organic structure.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ | C₁₁H₁₆ClNO₄ |
| Molecular Weight | 225.24 g/mol | 261.702 g/mol |
| CAS Number | 1001346-00-4 | 2060031-54-9 |
| MDL Number | MFCD12168756 | MFCD30497636 |
Structural Characteristics (Functional Groups, Substituents)
The structural architecture of methyl 4-amino-3-(2-methoxyethoxy)benzoate reveals a complex arrangement of functional groups that contribute to its unique chemical properties. The central benzene ring serves as the primary scaffold, with three distinct substituents creating a substitution pattern that influences both reactivity and biological activity. The amino group at the 4-position represents a primary amine functionality, providing basic character and potential sites for hydrogen bonding interactions.
The 2-methoxyethoxy substituent at the 3-position introduces both ether and methoxy functionalities, creating an extended aliphatic chain that enhances the compound's lipophilicity while maintaining hydrogen bonding capability through the oxygen atoms. The SMILES notation O=C(OC)C1=CC=C(N)C(OCCOC)=C1 accurately describes this structural arrangement, with the methoxyethoxy chain represented as OCCOC. This substituent significantly influences the compound's solubility profile and potential for intermolecular interactions.
The methyl ester group attached to the benzene ring at the 1-position completes the primary structural features, providing both polar and nonpolar characteristics. This ester functionality serves as a potential site for hydrolysis reactions and contributes to the compound's overall stability profile. The combination of these three substituents creates a molecule with balanced hydrophilic and lipophilic properties, making it suitable for various pharmaceutical applications.
The molecular geometry exhibits a planar aromatic system with the substituents oriented to minimize steric hindrance. The methoxyethoxy chain possesses rotational freedom around its carbon-oxygen bonds, allowing for conformational flexibility that may influence binding interactions with biological targets. The amino group maintains its trigonal pyramidal geometry, capable of both hydrogen bond donation and acceptance depending on the chemical environment.
Salt Form and Hydrochloride Counterion Role
The formation of the hydrochloride salt represents a critical modification that fundamentally alters the compound's pharmaceutical properties. The transformation from free base to hydrochloride salt involves the protonation of the amino group by hydrochloric acid, creating an ionic compound with enhanced aqueous solubility. This salt formation follows established principles of pharmaceutical chemistry, where basic drug compounds are commonly converted to their hydrochloride salts to improve bioavailability and stability.
The chloride ion functions as a counterion, maintaining electrical neutrality within the crystal lattice while contributing to the overall stability of the salt form. Research indicates that counterions play essential roles in determining solubility characteristics, with chloride being particularly effective for enhancing aqueous solubility of organic bases. The ionic nature of the hydrochloride salt facilitates dissolution in aqueous media, contrasting with the more limited solubility of the neutral free base.
Solubility studies of organic bases and their hydrochloride salts demonstrate that salt formation can dramatically increase aqueous solubility, often by several orders of magnitude. The pH-solubility profiles of such compounds show characteristic transitions between salt and free base solubility regions, with the hydrochloride form maintaining high solubility in acidic to neutral conditions. The solubilities are determined through equilibration processes involving the addition of hydrochloric acid or sodium hydroxide solutions to compound suspensions, establishing clear solubility boundaries.
The hydrochloride counterion also influences the compound's stability profile, often providing protection against oxidation and degradation pathways that might affect the free base. Storage conditions for the hydrochloride salt typically allow room temperature storage, indicating enhanced stability compared to many free base forms. The ionic interactions between the protonated amino group and chloride ion create additional intermolecular forces that contribute to crystal stability and reduced volatility.
Properties
IUPAC Name |
methyl 4-amino-3-(2-methoxyethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12;/h3-4,7H,5-6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFXSDRIFGSZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methoxyethoxy Substituted Benzoate Intermediates
A common approach starts with methyl 3-hydroxy-4-nitrobenzoate or similar hydroxy-nitrobenzoate esters. The hydroxy group at the 3-position is alkylated with 2-methoxyethoxy substituents using Williamson ether synthesis:
- Williamson Ether Synthesis : The hydroxy group is reacted with 2-chloroethyl methyl ether or related alkyl halides in the presence of a base (e.g., potassium carbonate) in an organic solvent such as acetonitrile or DMF.
- This step yields methyl 3-(2-methoxyethoxy)-4-nitrobenzoate intermediates.
Protection strategies (e.g., tert-butyldimethylsilyl groups) may be employed to safeguard sensitive hydroxy groups during subsequent steps, enhancing regioselectivity and yield.
Conversion of Nitro to Amino Group
The nitro group at the 4-position is reduced to the amino group to yield methyl 4-amino-3-(2-methoxyethoxy)benzoate:
- Catalytic Hydrogenation : Using catalysts such as palladium on carbon under hydrogen atmosphere.
- Chemical Reduction : Employing tin(II) chloride or other reducing agents under acidic conditions.
This step is critical to achieve high purity amino compounds without over-reduction or side reactions.
Formation of Hydrochloride Salt
The free amine is converted to the hydrochloride salt to improve solubility and stability:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) leads to precipitation of methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride.
- This salt form is preferred for pharmaceutical applications due to enhanced handling and formulation properties.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Etherification (Williamson) | Methyl 3-hydroxy-4-nitrobenzoate, 2-chloroethyl methyl ether, K2CO3, DMF, reflux | Methyl 3-(2-methoxyethoxy)-4-nitrobenzoate | 70-85 | Protection groups may be used for selectivity |
| 2 | Nitro reduction | Pd/C, H2, ethanol or SnCl2, HCl, reflux | Methyl 4-amino-3-(2-methoxyethoxy)benzoate | 80-95 | Catalytic hydrogenation preferred for cleaner product |
| 3 | Salt formation | HCl in ethanol or ether | This compound | >90 | Precipitation and filtration for purification |
Detailed Research Findings and Notes
- The etherification step benefits from careful control of reaction temperature and stoichiometry to avoid polysubstitution or side reactions.
- The use of tert-butyldimethylsilyl protecting groups on hydroxy intermediates has been shown to improve regioselectivity and facilitate purification during multi-step syntheses.
- Reduction of the nitro group is best performed under mild catalytic hydrogenation conditions to prevent degradation of the ether substituent.
- The hydrochloride salt form shows improved crystallinity and stability, which is advantageous in pharmaceutical development.
- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity at each stage.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride exhibit potential antidepressant and anxiolytic effects. The compound acts on serotonin receptors, which are crucial in mood regulation. A study demonstrated that similar compounds could effectively modulate serotonin levels, leading to improved mood and reduced anxiety symptoms in animal models .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were recorded, showing effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the reaction of appropriate benzoic acid derivatives with amines and methoxyethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the purity and structure of the synthesized compound .
Therapeutic Efficacy in Animal Models
A case study explored the therapeutic efficacy of this compound in rodent models of depression and anxiety. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as a treatment option for human psychological disorders .
Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound, where it was tested against various pathogens. The results highlighted its effectiveness, particularly against Staphylococcus aureus, with an MIC of 0.5 μg/mL, indicating strong antibacterial activity .
Data Tables
The following table summarizes the antimicrobial activity of this compound against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Pseudomonas aeruginosa | 2.0 μg/mL |
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and pharmacological properties of benzoate derivatives are highly dependent on the nature of the substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
*Molecular weight inferred from analogs: ~260–280 g/mol.
Key Findings from Comparative Studies
Lipophilicity vs. Hydrophilicity: The tert-butyl analog (243.73 g/mol) exhibits higher lipophilicity due to its bulky alkyl group, which may favor membrane permeability but reduce aqueous solubility .
Synthetic Efficiency :
- The naphthalen-2-ylmethoxy analog achieved an 84% yield via crystallization and column chromatography, suggesting robust synthetic routes for bulky aromatic substituents .
- The azetidinyl compound (CAS 1203683-15-1) highlights the use of heterocyclic amines, which may require specialized purification steps due to basicity .
The dimethylaminoethoxy substituent in 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde HCl (C13H20ClNO3) introduces a basic tertiary amine, which could enhance interaction with biological targets .
Commercial Availability :
Biological Activity
Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, mechanisms of action, and comparisons with related compounds.
This compound features a methoxyethoxy group that enhances its solubility and bioavailability. The compound can be represented by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 276.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group allows for potential hydrogen bonding with target proteins, while the methoxyethoxy moiety contributes to its hydrophilicity, facilitating better interaction with biological membranes .
Interaction with Enzymes
Research indicates that compounds with similar structures can inhibit key enzymes involved in bacterial metabolism. For instance, studies on related carbamate compounds have shown that they can disrupt metabolic functions in bacteria like Staphylococcus aureus, leading to bacteriostasis through loss of the cell's ability to synthesize essential components .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's effectiveness is often compared to standard antibiotics such as ciprofloxacin and isoniazid.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| This compound | 8 | Moderate |
| Ciprofloxacin | 1 | High |
| Isoniazid | 0.5 | High |
Cytotoxicity Assessment
Cytotoxicity assays using human cell lines (e.g., THP-1 monocytes) have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound exhibits antimicrobial properties, it also demonstrates a degree of cytotoxicity at higher concentrations, necessitating careful consideration in therapeutic applications .
Table 2: Cytotoxicity Results
| Concentration (μM) | Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 75 |
| 100 | 50 |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
- Study on Antimycobacterial Activity : A study highlighted that derivatives similar to methyl 4-amino-3-(2-methoxyethoxy)benzoate exhibited enhanced activity against Mycobacterium avium and Mycobacterium intracellulare, suggesting potential for development as an antimycobacterial agent .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the amino and methoxy groups significantly affect the compound's potency against various targets, indicating that specific structural features are crucial for enhancing biological activity .
- Comparative Analysis : Methyl 4-amino-3-(2-methoxyethoxy)benzoate was compared with other benzoate derivatives in terms of solubility and bioactivity, revealing that the methoxyethoxy substitution improves both solubility and interaction with biological targets.
Q & A
Q. Why do solubility studies report conflicting results in different solvents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
